
Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. The compound features a quinoline ring system substituted with a phenylsulfanyl group at the 4-position and an ethyl ester group at the 3-position. This unique structure imparts significant biological and chemical properties, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. For instance, the Friedländer synthesis involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinoline derivative with a phenylthiol in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Various bases and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Ethyl 4-(phenylsulfonyl)quinoline-3-carboxylate.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological activity.
Comparación Con Compuestos Similares
Ethyl 4-(phenylsulfanyl)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 2-cyclopropyl-4-(substituted phenylsulfonyl)quinoline-3-carboxylate: Known for its antimicrobial activity.
Ethyl-2-chloroquinoline-3-carboxylate: Exhibits antibacterial properties.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
88350-87-2 |
|---|---|
Fórmula molecular |
C18H15NO2S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
ethyl 4-phenylsulfanylquinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO2S/c1-2-21-18(20)15-12-19-16-11-7-6-10-14(16)17(15)22-13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Clave InChI |
VKQRCCMXTLGXJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



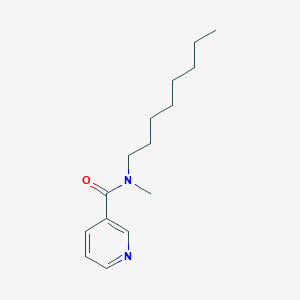
![1-{[Ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14388275.png)
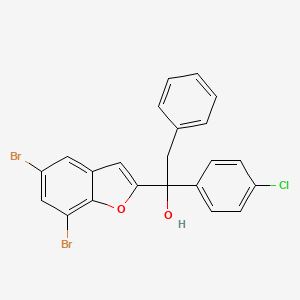
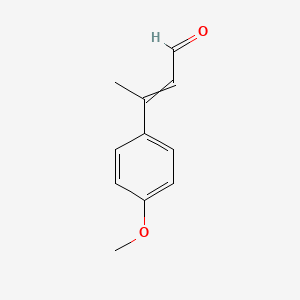

![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
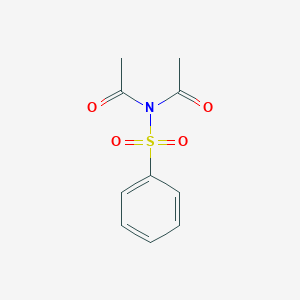
silane](/img/structure/B14388309.png)
![N-(2-Methylprop-1-en-1-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B14388326.png)

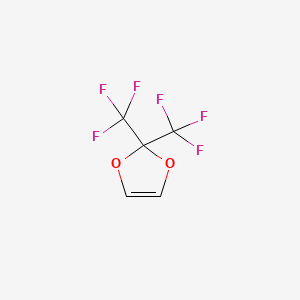
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14388341.png)
